

# Physical and chemical properties of 1-Cyclohexyl-2-buten-1-ol

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## Compound of Interest

Compound Name: 1-Cyclohexyl-2-buten-1-ol

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## Technical Guide: 1-Cyclohexyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Cyclohexyl-2-buten-1-ol**. It includes a summary of its computed physical and chemical data, detailed hypothetical experimental protocols for its synthesis and characterization, and a discussion of its expected chemical reactivity. Due to the limited availability of experimentally determined data in public literature, this guide combines computational data with established principles of organic chemistry to serve as a valuable resource.

## Chemical and Physical Properties

**1-Cyclohexyl-2-buten-1-ol** is a secondary allylic alcohol. Its core structure consists of a cyclohexyl ring attached to a butenol chain, with the hydroxyl group at the first position of the butenyl group and a double bond between the second and third carbon atoms.

Table 1: Physical and Chemical Properties of **1-Cyclohexyl-2-buten-1-ol**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O	PubChem[1][2]
Molecular Weight	154.25 g/mol	PubChem[1][2][3]
IUPAC Name	(E)-1-cyclohexylbut-2-en-1-ol	PubChem[1][2]
CAS Number	79605-62-2	PubChem[1][2]
Appearance	Colorless to pale yellow liquid (predicted)	TCI Chemicals[2]
Boiling Point	Not available	ChemSynthesis[4][5]
Melting Point	Not available	ChemSynthesis[4][5]
Density	Not available	ChemSynthesis[4][5]
XLogP3	2.8	PubChem[1][2][3]
Hydrogen Bond Donor Count	1	PubChem[1][2][3]
Hydrogen Bond Acceptor Count	1	PubChem[1][2][3]
Rotatable Bond Count	3	PubChem[1][2][3]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1-Cyclohexyl-2-buten-1-ol** are not widely published. The following sections provide detailed methodologies based on standard organic chemistry techniques for similar molecules.

## Synthesis via Grignard Reaction

A plausible and efficient method for the synthesis of **1-Cyclohexyl-2-buten-1-ol** is the reaction of cyclohexanecarboxaldehyde with a vinyl Grignard reagent, or the reaction of crotonaldehyde with a cyclohexylmagnesium halide. The following protocol details the latter approach.

Objective: To synthesize **1-Cyclohexyl-2-buten-1-ol** via the addition of a cyclohexyl Grignard reagent to crotonaldehyde.

**Materials:**

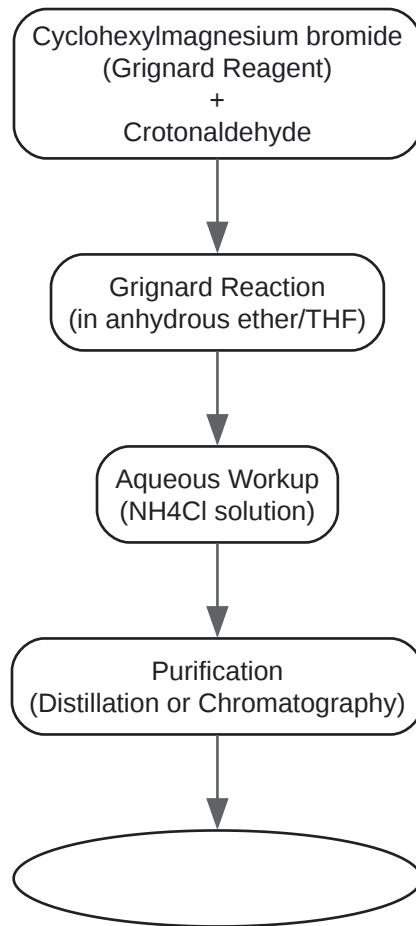
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Bromocyclohexane
- Crotonaldehyde
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon)

**Procedure:**

- Preparation of the Grignard Reagent:
  - In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.
  - Add a small amount of anhydrous solvent to cover the magnesium.
  - In the dropping funnel, prepare a solution of bromocyclohexane in the anhydrous solvent.
  - Initiate the reaction by adding a small portion of the bromocyclohexane solution. Gentle warming or the addition of an iodine crystal may be necessary.
  - Once the reaction begins, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (cyclohexylmagnesium bromide).

- Reaction with Crotonaldehyde:
  - Cool the Grignard reagent solution in an ice bath.
  - Prepare a solution of crotonaldehyde in the anhydrous solvent and add it to the dropping funnel.
  - Add the crotonaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10°C.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
  - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
  - Separate the organic layer and extract the aqueous layer with the organic solvent.
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Filter and concentrate the solution under reduced pressure to obtain the crude product.
  - Purify the crude **1-Cyclohexyl-2-buten-1-ol** by vacuum distillation or column chromatography on silica gel.

## Synthesis Workflow for 1-Cyclohexyl-2-buten-1-ol

[Click to download full resolution via product page](#)Synthesis of **1-Cyclohexyl-2-buten-1-ol**.

## Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of **1-Cyclohexyl-2-buten-1-ol**.

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

#### Materials:

- NMR spectrometer (e.g., 400 MHz)

- NMR tubes (5 mm)
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ )
- Sample of **1-Cyclohexyl-2-buten-1-ol** (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ )
- Pipettes and vials

**Procedure:**

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used with typically 8-16 scans.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used with a higher number of scans to achieve a good signal-to-noise ratio.

### 2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule.

**Materials:**

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Sample of **1-Cyclohexyl-2-buten-1-ol**

**Procedure:**

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition: Collect the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

### 2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

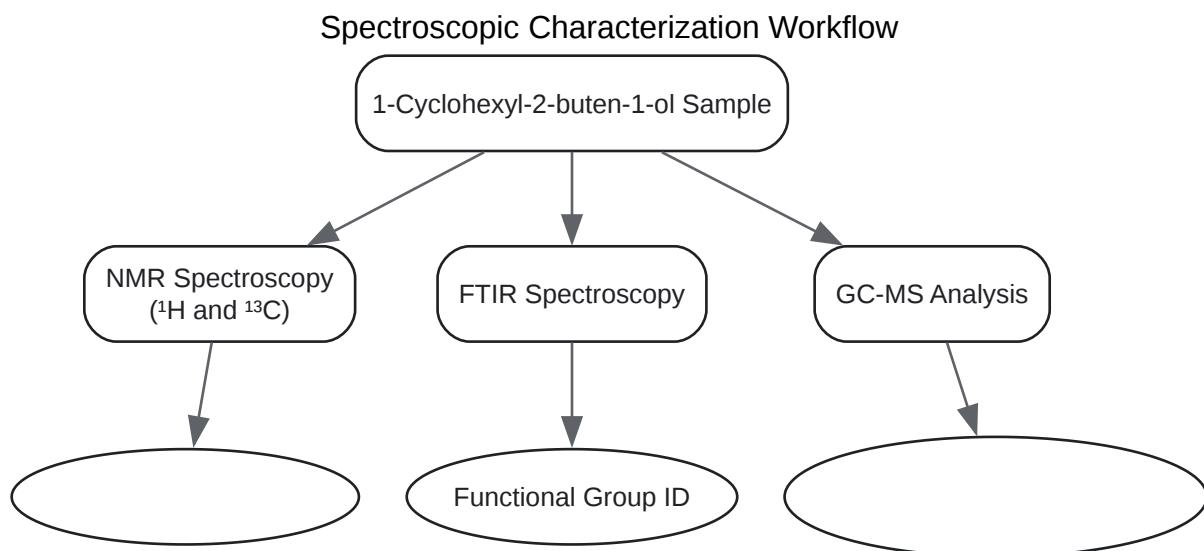
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- GC-MS instrument
- Helium gas (carrier gas)
- Sample of **1-Cyclohexyl-2-buten-1-ol** dissolved in a volatile solvent (e.g., dichloromethane or hexane)

Procedure:

- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC injection port.
- Separation: The sample is vaporized and carried by the helium gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
- Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio and detected.



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Workflow for Spectroscopic Analysis.

## Chemical Reactivity

As a secondary allylic alcohol, **1-Cyclohexyl-2-buten-1-ol** is expected to exhibit reactivity characteristic of both alcohols and alkenes, with some unique properties due to the allylic position of the hydroxyl group.

- **Reactions of the Hydroxyl Group:** The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. Oxidation with mild reagents like manganese dioxide ( $MnO_2$ ) would selectively oxidize the allylic alcohol to the corresponding  $\alpha,\beta$ -unsaturated ketone, 1-cyclohexyl-2-buten-1-one.
- **Reactions of the Alkene Group:** The carbon-carbon double bond can undergo addition reactions such as hydrogenation, halogenation, and hydrohalogenation.
- **Allylic Substitution:** The allylic nature of the alcohol makes it susceptible to  $S_N2'$  reactions, where a nucleophile attacks the double bond, leading to a rearranged product.

## Safety and Handling

Based on aggregated GHS data, **1-Cyclohexyl-2-buten-1-ol** is classified with the following hazards:

- H315: Causes skin irritation.[1][2]
- H319: Causes serious eye irritation.[1][2]
- H335: May cause respiratory irritation.[1][2]

**Precautionary Statements:** Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.[1][2]

## Biological Activity

There is currently limited publicly available information regarding the specific biological activities or signaling pathway involvement of **1-Cyclohexyl-2-buten-1-ol**. Further research would be required to determine its pharmacological profile.

**Disclaimer:** This document is intended for informational purposes only and is based on publicly available data and established chemical principles. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations.

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